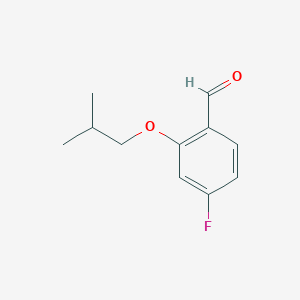![molecular formula C5H2BrClN4 B1447162 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1935930-11-2](/img/structure/B1447162.png)
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Descripción general
Descripción
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is a pyrimidine derivative . Pyrimidine derivatives are used in the preparation of related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various methods . One method involves the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF and then heated at 60 °C and stirred for 12 hours .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity .Aplicaciones Científicas De Investigación
CDK2 Inhibition for Cancer Treatment
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine: derivatives have been synthesized as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is a promising strategy for cancer therapy, targeting tumor cells selectively. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .
Synthesis of Pyrimidine Derivatives
This compound is utilized in the synthesis of a wide range of pyrimidine derivatives . These derivatives are of interest due to their structural similarity to nucleotides and their potential as DNA-dependent protein kinase inhibitors. This application is particularly relevant for the development of new treatments for diseases where DNA repair mechanisms are compromised .
Biological Activity and Molecular Modeling
The biological activity of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffolds has been extensively studied through molecular modeling investigations . These studies help in understanding the interaction of these compounds with biological targets, which is essential for the design of new drugs with improved efficacy and reduced side effects.
Heterocyclic Compound Synthesis
As a heterocyclic compound, 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is used in the synthesis of other complex heterocyclic structures. These structures are valuable in various scientific fields, including pharmaceuticals, due to their diverse biological activities.
Catalysis in Organic Reactions
This compound has potential applications as a catalyst in organic reactions. Its unique structure can facilitate various chemical transformations, making it a valuable tool in synthetic chemistry.
Therapeutic Agent Development
Research into 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine also includes its evaluation as a potential therapeutic agent. Its properties are being explored for the development of new medications that can treat a variety of conditions.
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound fits well into the active site of CDK2, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties contribute to the observed antitumor activity of the compound .
Result of Action
The result of the action of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is significant inhibition of cell growth . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Safety and Hazards
Direcciones Futuras
Pyrazolo[3,4-d]pyrimidine and related compounds have potential for further exploration due to their inhibitory activity against CDK2 . They could be used in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .
Propiedades
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRIHEKACCATGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=C(NN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



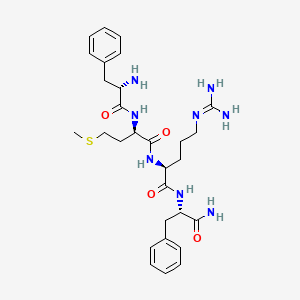
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)

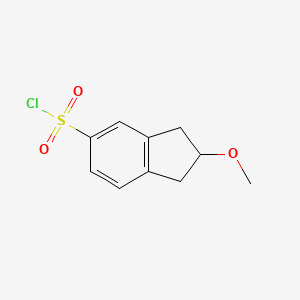

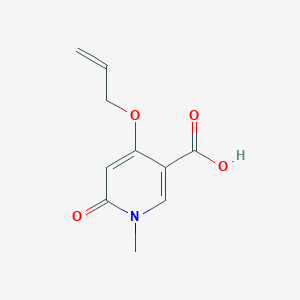
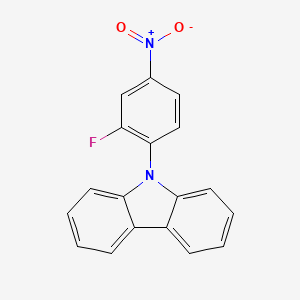
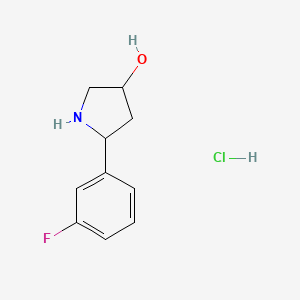

![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)

